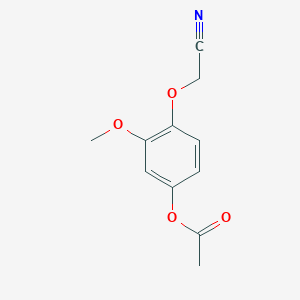![molecular formula C30H30N2O4 B016222 1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol CAS No. 72955-92-1](/img/structure/B16222.png)
1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the condensation of 1-(9H-carbazol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol with dichlorides of aryl phosphorodichloridates or N,N-bis(2-chloroethyl)phosphoramidic dichloride in the presence of triethylamine at 40 to 45 °C (Srinivasulu et al., 2007). This process results in novel phosphole oxides, sulfides, and selenides that exhibit moderate antifungal and antibacterial activity.
Molecular Structure Analysis
The molecular structure of similar compounds, including 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, has been analyzed through various physical and computational methods, such as CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR spectroscopy (Warad et al., 2018). These studies provide insight into the electronic structure and potential reactivity of the compound.
Chemical Reactions and Properties
Chemical reactions involving this compound or its analogs include oxidative aminocarbonylation-cyclization processes, which lead to the synthesis of complex heterocyclic structures with potential biological activity (Gabriele et al., 2006). The reactions exhibit significant stereoselectivity, with the Z isomers being formed preferentially.
Physical Properties Analysis
The physical properties, such as solubility, glass transition temperatures, and thermal degradation points of carbazole-containing polymers, have been studied to understand the material characteristics of derivatives of 1,3-bis(carbazol-9-yl)propan-2-ol (Andrikaityte et al., 2012). These properties are crucial for applications in photopolymerization and material science.
Scientific Research Applications
Carbazole Alkaloids and Antioxidant Activities
- Antioxidant Properties of Carbazole Alkaloids : Carbazole alkaloids, including carquinostatin A, carbazomadurin A, and carbazomadurin B, have been synthesized and evaluated for their antioxidant activities. These compounds, derived from the carbazole nucleus, show significant antioxidant potential, which could be leveraged in scientific research focusing on oxidative stress and related diseases. The antioxidant activities were evaluated using assays such as DPPH, ABTS+ radical scavenging, and cupper reducing power, highlighting the role of the phenolic carbazole core in these activities (Yuhzo Hieda, 2017).
Carbazole-based Materials for Optoelectronics
- Optoelectronic Applications : Research on quinazolines and pyrimidines, including compounds with a carbazole ring, has shown that these molecules are valuable for creating novel optoelectronic materials. The incorporation of carbazole into π-extended conjugated systems has led to materials suitable for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. These findings underline the importance of carbazole derivatives in the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements (G. Lipunova et al., 2018).
Carbazole Derivatives in Light Emitting Applications
- Donor-Acceptor Type Carbazole-based Molecules : Carbazole units, especially those structured as donor-acceptor (D-A) materials, have been extensively reviewed for their roles in light-emitting applications. The unique properties of carbazole-based compounds, including their performance in OLEDs, are critical for the advancement of TADF applications and as host materials in phosphorescent OLEDs. This research highlights the versatility and importance of carbazole derivatives in developing advanced light-emitting devices (P. Ledwon, 2019).
properties
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O4/c33-23(21-36-29-16-8-13-26-30(29)24-11-4-5-12-25(24)32-26)19-31-17-18-34-27-14-6-7-15-28(27)35-20-22-9-2-1-3-10-22/h1-16,23,31-33H,17-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRBNXRUKJWSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407285 | |
| Record name | 1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |
CAS RN |
72955-92-1 | |
| Record name | 1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)
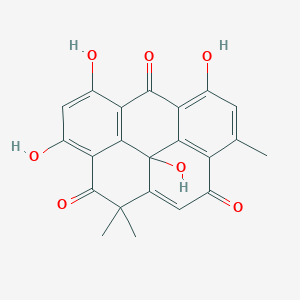
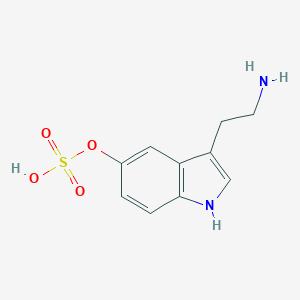
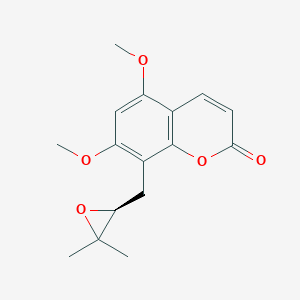

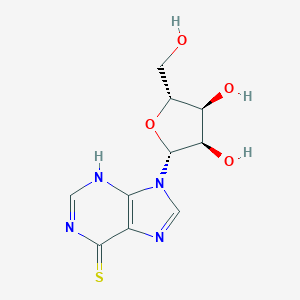

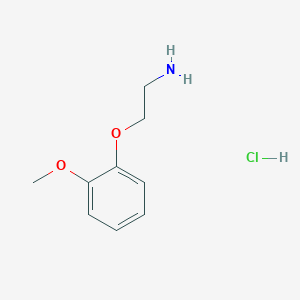
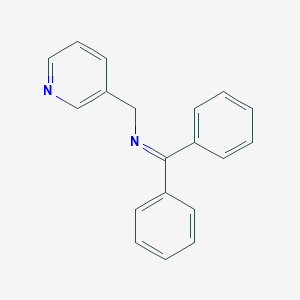
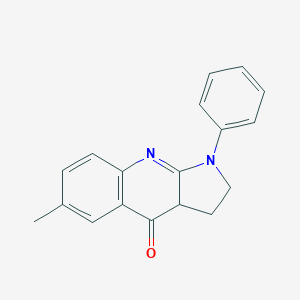
![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)
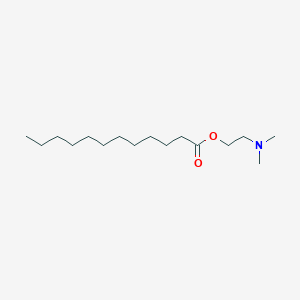
![[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B16177.png)
